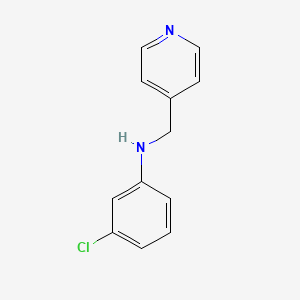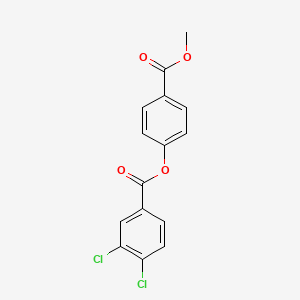![molecular formula C17H16O4 B5650577 methyl 4-[(3-phenylpropanoyl)oxy]benzoate](/img/structure/B5650577.png)
methyl 4-[(3-phenylpropanoyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methyl 4-[(3-phenylpropanoyl)oxy]benzoate and related compounds involves complex reactions, such as condensation and diazotization, leading to a variety of structural analogues. For example, Şahin et al. (2015) synthesized (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate through a condensation reaction, characterizing it via spectral analysis and quantum chemical studies (Şahin, Şenöz, Tezcan, & Büyükgüngör, 2015). Similarly, Moser, Bertolasi, & Vaughan (2005) described the synthesis of a structurally complex methyl benzoate derivative, highlighting the disorder in its crystal structure and the conjugation within its triazene moieties (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
Studies such as those by Holzer et al. (2003) have investigated the molecular structures of methyl benzoate derivatives, employing NMR spectroscopy and single-crystal X-ray analysis to reveal their tautomeric structures and intramolecular hydrogen bonding (Holzer, Hahn, Brehmer, Claramunt, & Pérez-Torralba, 2003). Gowda et al. (2007) provided insights into the geometric parameters and molecular packing of 3-methyl-phenyl benzoate, noting the orthogonal orientation of its methylphenyl and benzoyl rings (Gowda, Foro, Babitha, & Fuess, 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound derivatives have been explored through their involvement in various chemical reactions. Singh, Singh, & Singh (1999) detailed the synthesis of 4-arylaminomethylene-2-phenyl-2-oxazolin-5-ones from methyl 3-arylamino-2-benzoylaminopropenoates, highlighting unexpected reaction pathways (Singh, Singh, & Singh, 1999). The synthesis and thermal properties of ferroelectric side-chain liquid crystalline polysiloxanes based on phenyl ester mesogen and oligo(oxyethylene) spacers have also been examined, revealing the influence of molecular structure on mesomorphic behavior (Hsiue & Chen, 1995).
Physical Properties Analysis
The physical properties of these compounds, such as crystallinity and mesomorphic behavior, are crucial for understanding their potential applications. Vani (1983) discussed the crystal and molecular structure of a compound exhibiting reentrant nematic phase, providing insight into its mesomorphic properties (Vani, 1983).
Chemical Properties Analysis
Research on the chemical properties of this compound derivatives focuses on their reactivity and interactions. For instance, Casimir, Guichard, & Briand (2002) introduced methyl 2-((succinimidooxy)carbonyl)benzoate as an efficient reagent for N-phthaloylation, demonstrating its utility in organic synthesis (Casimir, Guichard, & Briand, 2002).
Propriétés
IUPAC Name |
methyl 4-(3-phenylpropanoyloxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-17(19)14-8-10-15(11-9-14)21-16(18)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVVUJNJSSOEFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride](/img/structure/B5650497.png)

![N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5650500.png)
![(3aS*,6aS*)-2-(cyclobutylcarbonyl)-5-(2-methyl-6-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5650511.png)
![6-[3-(1H-pyrazol-1-yl)propyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5650519.png)

![isopropyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B5650527.png)
![N-{2-[(diallylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5650535.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5650538.png)
![2-[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5650543.png)
![9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650551.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5650557.png)
methanone](/img/structure/B5650573.png)
![ethyl 5-[(2-pyridinylamino)sulfonyl]-2-furoate](/img/structure/B5650582.png)